molecular formula C12H10Cl2N2OS B2368782 4-((3,4-dichlorobenzyl)thio)-6-methylpyrimidin-2(1H)-one CAS No. 898421-58-4

4-((3,4-dichlorobenzyl)thio)-6-methylpyrimidin-2(1H)-one

Cat. No. B2368782
CAS RN: 898421-58-4
M. Wt: 301.19
InChI Key: AKTSYEXFYBXWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,4-dichlorobenzyl)thio)-6-methylpyrimidin-2(1H)-one, also known as DCB-M, is a chemical compound that has shown promising results in scientific research. It belongs to the class of pyrimidinones and has been synthesized using various methods.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one”, also known as “4-((3,4-dichlorobenzyl)thio)-6-methylpyrimidin-2(1H)-one”, focusing on six unique applications:

Anticancer Agents

This compound has shown potential as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells. By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of DNA strands, leading to DNA damage and cell death . This mechanism is similar to that of clinically used topoisomerase inhibitors like topotecan and irinotecan.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. The presence of the dichlorophenyl group enhances its ability to disrupt microbial cell membranes and inhibit essential enzymes, making it effective against a range of bacterial and fungal pathogens .

Anti-inflammatory Agents

The compound has been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Agents

Studies have shown that this compound can act as a neuroprotective agent by inhibiting enzymes that degrade neurotransmitters and by reducing oxidative stress in neural cells. This application is particularly relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Antiviral Agents

The compound has demonstrated antiviral activity against several viruses by inhibiting viral replication enzymes and interfering with viral entry into host cells. This makes it a promising candidate for the development of new antiviral drugs .

Enzyme Inhibition

This compound is also valuable in the study of enzyme inhibition. It has been used to inhibit various enzymes such as phosphatidylinositol 3-kinase, ubiquitin-specific protease 7, and stearoyl-CoA desaturase. These enzymes are involved in critical cellular processes, and their inhibition can lead to the development of new therapeutic agents for diseases like cancer, metabolic disorders, and viral infections .

properties

IUPAC Name

4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-7-4-11(16-12(17)15-7)18-6-8-2-3-9(13)10(14)5-8/h2-5H,6H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTSYEXFYBXWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331998
Record name 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676551
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one

CAS RN

898421-58-4
Record name 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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